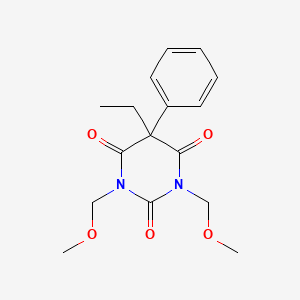
Eterobarb
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eterobarb can be synthesized by reacting phenobarbital with chloromethyl methyl ether in the presence of a base . The reaction involves the substitution of the hydrogen atoms in phenobarbital with methoxymethyl groups, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory preparation route, scaled up for industrial applications. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eterobarb durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine Alkoholderivate umwandeln.
Substitution: Die Methoxymethylgruppen in this compound können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Wichtigste gebildete Produkte:
Oxidation: Carbonsäuren.
Reduktion: Alkoholderivate.
Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die die Methoxymethylgruppen ersetzen.
Wissenschaftliche Forschungsanwendungen
Eterobarb hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Barbituratderivaten und ihren chemischen Eigenschaften verwendet.
Industrie: Potenzieller Einsatz bei der Entwicklung neuer Arzneimittel mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch Modulation des Gamma-Aminobuttersäure (GABA)-Rezeptor-Ionenophor-Komplexes aus . Es wirkt, indem es die Dauer der Öffnung des Chloridkanals verlängert und die inhibitorischen Wirkungen von GABA auf die neuronale Aktivität verstärkt . Dieser Mechanismus ähnelt dem anderer Barbiturate, jedoch mit reduzierten sedativen Wirkungen, was es zu einem vielversprechenden Antikonvulsivum macht .
Ähnliche Verbindungen:
Phenobarbital: Ein weit verbreitetes Barbiturat mit starken sedativen und antikonvulsiven Eigenschaften.
Mephobarbital: Ein weiteres Barbituratderivat mit antikonvulsiver Aktivität.
Vergleich:
This compound vs. Phenobarbital: This compound hat im Vergleich zu Phenobarbital weniger sedative Wirkungen, was es möglicherweise besser für die Langzeitbehandlung von Epilepsie geeignet macht.
This compound vs. Mephobarbital: Beide Verbindungen zeigen antikonvulsive Eigenschaften, aber die einzigartige Struktur von this compound kann unterschiedliche pharmakokinetische und pharmakodynamische Profile bieten.
Die einzigartige Kombination aus antikonvulsiver Wirksamkeit und reduzierten sedativen Wirkungen von this compound unterscheidet es von anderen Barbituraten und hebt sein Potenzial in der medizinischen und wissenschaftlichen Forschung hervor.
Wirkmechanismus
Eterobarb exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex . It acts by prolonging the duration of chloride channel opening, enhancing the inhibitory effects of GABA on neuronal activity . This mechanism is similar to other barbiturates but with reduced sedative effects, making it a promising anticonvulsant .
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: A widely used barbiturate with strong sedative and anticonvulsant properties.
Mephobarbital: Another barbiturate derivative with anticonvulsant activity.
Comparison:
Eterobarb vs. Phenobarbital: this compound has less sedative effects compared to phenobarbital, making it potentially more suitable for long-term use in epilepsy treatment.
This compound vs. Mephobarbital: Both compounds exhibit anticonvulsant properties, but this compound’s unique structure may offer different pharmacokinetic and pharmacodynamic profiles.
This compound’s unique combination of anticonvulsant efficacy and reduced sedative effects distinguishes it from other barbiturates, highlighting its potential in medical and scientific research.
Eigenschaften
CAS-Nummer |
27511-99-5 |
|---|---|
Molekularformel |
C16H20N2O5 |
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
5-ethyl-1,3-bis(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O5/c1-4-16(12-8-6-5-7-9-12)13(19)17(10-22-2)15(21)18(11-23-3)14(16)20/h5-9H,4,10-11H2,1-3H3 |
InChI-Schlüssel |
DACOQFZGGLCXMA-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2 |
Aussehen |
Solid powder |
melting_point |
117.0 °C |
Key on ui other cas no. |
27511-99-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Eterobarb; BRN 0570278; BRN0570278; BRN-0570278; EX 12-095; EX 12095; EX 12 095 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















